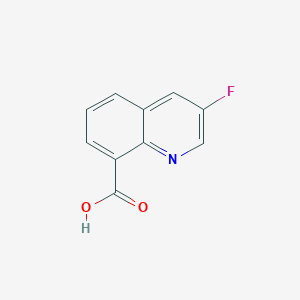

3-Fluoroquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLUVYREXQUUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288104 |

Source

|

| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807542-81-9 |

Source

|

| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoroquinoline-8-carboxylic Acid: Core Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 3-Fluoroquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes established principles of quinoline chemistry, analytical spectroscopy, and synthetic methodology to offer a robust framework for its study and application. This guide also draws parallels with its more extensively characterized isomer, 8-Fluoroquinoline-3-carboxylic acid, to provide valuable context and predictive insights.

Core Physicochemical & Structural Properties

This compound belongs to the fluoroquinolone family, a class of compounds renowned for their therapeutic applications.[1] The precise arrangement of the fluorine atom at the C3 position and the carboxylic acid group at the C8 position dictates its unique chemical reactivity and potential biological interactions.

Structural and Molecular Data

Below is a summary of the fundamental molecular properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FNO₂ | [1] |

| Molecular Weight | 191.162 g/mol | [1] |

| CAS Number | 1807542-81-9 | [1] |

| Canonical SMILES | C1=CC(=C2C(=C1)C=C(C(=N2)C(=O)O)F) | N/A |

| InChI Key | N/A | N/A |

Note: "N/A" indicates that this specific information was not available in the searched literature for this isomer.

Predicted Physical Properties

-

Physical State: Expected to be a solid at room temperature, likely in crystalline form.

-

Solubility: Due to the presence of the carboxylic acid group, it is expected to exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[3] The presence of the polar fluorine atom and the ability to form hydrogen bonds will influence its solubility profile.[2]

-

Boiling and Melting Points: Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[4] The melting point will be influenced by the crystal lattice energy of the solid.

Spectroscopic Characterization Profile

Detailed experimental spectra for this compound are not widely published. However, a predictive analysis based on its structure allows for an estimation of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated, typically in the downfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=C and C=N stretch (Aromatic) | 1500-1650 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (191.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the quinoline ring.

Synthesis of the this compound Scaffold

The construction of the quinoline core is a well-established area of organic synthesis. The Gould-Jacobs reaction is a powerful and versatile method for preparing 4-hydroxyquinoline derivatives, which are key intermediates in the synthesis of many quinolone compounds.[6][7]

Conceptual Synthetic Workflow via Gould-Jacobs Reaction

The following diagram illustrates a proposed synthetic pathway for this compound, adapting the principles of the Gould-Jacobs reaction.

Caption: Proposed Gould-Jacobs synthesis for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established methodologies for the Gould-Jacobs reaction.[8][9]

Step 1: Condensation of 2-Amino-6-fluorobenzoic acid with EMME

-

In a round-bottom flask, combine 2-amino-6-fluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture at 110-120 °C for 2 hours.

-

Remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization

-

Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250-260 °C for 30-60 minutes.

-

Cool the reaction mixture and add an inert solvent like hexane to precipitate the product.

-

Filter the solid and wash with hexane to obtain ethyl 3-fluoro-4-hydroxyquinoline-8-carboxylate.

Step 3: Hydrolysis

-

Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 3-fluoro-4-hydroxyquinoline-8-carboxylic acid.

Step 4: Deoxygenation Further chemical steps would be required to remove the 4-hydroxy group to obtain the final target compound, this compound. This can be a challenging transformation and may require multi-step procedures.

Biological Significance and Mechanism of Action

This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics.[1] The core quinolone structure is essential for the antibacterial activity of this class of drugs.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][11]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[12][13]

-

Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter DNA molecules following replication. It is the primary target for fluoroquinolones in many Gram-positive bacteria.[14]

By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.[] The following diagram illustrates this mechanism.

Caption: Mechanism of action of fluoroquinolone antibiotics.

The fluorine atom at the C6 position (in most commercial fluoroquinolones) and the carboxylic acid at the C3 position are crucial for their antibacterial activity. The specific positioning of these groups in this compound makes it an interesting scaffold for the development of novel antibacterial agents, as well as potential antiviral and anticancer drugs.[1]

Safety, Handling, and Analytical Methods

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling quinolone derivatives should be followed.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of fluoroquinolones.[17][18]

A general HPLC method for the analysis of this compound would involve:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the quinoline ring system shows strong absorbance.[19]

-

Sample Preparation: Samples may require dissolution in a suitable solvent and filtration before injection.

This method can be used for purity determination, reaction monitoring, and quantitative analysis.

Conclusion

This compound is a valuable building block with significant potential in drug discovery and development. While specific experimental data for this isomer is sparse, this guide provides a comprehensive overview of its predicted properties, a viable synthetic strategy based on the well-established Gould-Jacobs reaction, and an understanding of its biological significance. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

-

Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

-

Wikipedia. (2023, December 15). Gould–Jacobs reaction. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4783. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB293504 | CAS 71082-53-6. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1259-1273. [Link]

- Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1).

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

-

Scholar, C. U. (n.d.). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Retrieved from [Link]

-

PubMed. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of antimicrobial chemotherapy, 24(4), 631–637. [Link]

-

SpringerLink. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(3), 327-340. [Link]

-

ResearchGate. (2010). Infrared spectra and the structure of drugs of the fluoroquinolone group. Journal of Applied Spectroscopy, 77(4), 525-531. [Link]

- Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives.

-

ResearchGate. (2013). HPLC Methods for the Determination of Fluoroquinolones in... ISRN Chromatography. [Link]

-

MDPI. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]

-

ResearchGate. (2007). Table 2 1 H NMR spectral parameters of cipro£oxacin and the... Magnetic Resonance in Chemistry. [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). design & synthesis of fluoroquinolone through green chemistry approach. Retrieved from [Link]

-

Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

American Chemical Society. (2022, January 11). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega, 7(3), 3097–3113. [Link]

-

ResearchGate. (2021). Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of (a).... Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moca.net.ua [moca.net.ua]

A Technical Guide to the Spectroscopic Analysis of 3-Fluoroquinoline-8-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of 3-Fluoroquinoline-8-carboxylic acid. As a key building block in the synthesis of advanced fluoroquinolone antibiotics and other therapeutic agents, rigorous characterization of this molecule is paramount for researchers, medicinal chemists, and professionals in drug development.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, a complete and unambiguous confirmation of the molecular structure is achieved. Detailed, field-tested protocols are provided to ensure reliable and reproducible results.

Introduction: The Significance of this compound

This compound belongs to the quinolone family, a class of compounds renowned for their potent antibacterial activity.[2][3] The core structure, featuring a carboxylic acid at position 8 and a fluorine atom at position 3, is a critical pharmacophore that enhances bacterial penetration and inhibits essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][4] Its physicochemical properties, including solubility and lipophilicity, are pivotal for its biological activity and bioavailability.[4] Given its role as a crucial intermediate in medicinal chemistry, a comprehensive understanding of its structural and electronic properties through spectroscopic analysis is not merely a quality control step but a foundational requirement for rational drug design.

This guide is structured to provide a logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound, ensuring both identity and purity.

Caption: Workflow for Spectroscopic Characterization.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the key structural features of this compound (Molecular Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16 g/mol ) that will give rise to characteristic spectroscopic signals.[1]

-

Aromatic Quinoline Core: A bicyclic heteroaromatic system that will show distinct signals in the aromatic region of NMR spectra and characteristic absorptions in UV-Vis spectroscopy.

-

Carboxylic Acid (-COOH): This group has highly characteristic signals: a very broad O-H stretch in IR, a downfield proton signal (~10-13 ppm) in ¹H NMR, and a carbonyl carbon signal (~165-185 ppm) in ¹³C NMR.[5][6]

-

Fluorine Atom (-F): The ¹⁹F nucleus is NMR-active and will provide a unique signal. Furthermore, it will cause characteristic splitting (coupling) in the signals of nearby ¹H and ¹³C nuclei.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically observed far downfield (>12 ppm), which will disappear upon D₂O exchange.[6]

-

Aromatic Protons (Ar-H): The five protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). Their precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by their position relative to the nitrogen, fluorine, and carboxylic acid groups.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the observation of the acidic carboxylic proton.

¹³C NMR Spectroscopy

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Expected Signals:

-

Carboxyl Carbon (-COOH): This carbonyl carbon will appear significantly downfield, typically in the 165-180 ppm range.[6][7]

-

Aromatic Carbons: The ten carbons of the quinoline core will resonate in the 110-150 ppm region. Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons two or three bonds away will show smaller couplings.[8]

¹⁹F NMR Spectroscopy

Principle: As ¹⁹F has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. Chemical shifts are reported relative to a standard, commonly CFCl₃.

Expected Signal:

-

A single resonance for the fluorine atom at C-3. The chemical shift will be characteristic of an aryl fluoride (typically -100 to -140 ppm).[9] This signal will likely be split into a multiplet due to coupling with adjacent aromatic protons.

Table 1: Predicted NMR Data Summary for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -COOH | > 12.0 | Broad Singlet |

| Aromatic C-H | 7.5 - 9.5 | Multiplets (d, dd, t) | |

| ¹³C | -C OOH | 165 - 175 | Singlet or small multiplet |

| Aromatic C-F | 155 - 165 | Doublet (large ¹JCF) | |

| Aromatic C-H/C-C | 115 - 150 | Doublets or Singlets | |

| ¹⁹F | Ar-F | -100 to -140 | Multiplet |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific bonds. It is an excellent tool for identifying functional groups.

Expected Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5][10]

-

C=O Stretch (Carboxylic Acid): A sharp, intense absorption between 1690-1760 cm⁻¹. Its position can be influenced by conjugation with the aromatic ring.[10][11]

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the quinoline ring system.

-

C-F Stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic IR Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |

| Aryl Fluoride | C-F Stretch | 1000 - 1300 | Strong |

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems.

Expected Absorption: Fluoroquinolones typically exhibit multiple absorption bands in the UV region (200-400 nm) due to π → π* transitions within the conjugated quinoline system.[12][13] The spectrum of this compound is expected to show strong absorption maxima, likely between 270-330 nm.[13][14] The exact λmax and molar absorptivity (ε) are useful for quantitative analysis and for studying interactions with other molecules or metal ions.[15][16]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition. Fragmentation patterns provide additional structural information.

Expected Results:

-

Molecular Ion Peak ([M+H]⁺): Using electrospray ionization in positive mode (ESI+), the most prominent peak should correspond to the protonated molecule. For C₁₀H₆FNO₂, the expected monoisotopic mass is 191.0383, so the [M+H]⁺ ion should be observed at m/z 192.0455.[17]

-

Fragmentation: The molecular ion will undergo fragmentation. Common losses for quinolone carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of carbon dioxide ([M+H - CO₂]⁺) from the carboxylic acid group.[18][19] This fragmentation provides corroborating evidence for the presence of the -COOH group.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This typically requires fewer scans than ¹³C NMR due to the high receptivity of the ¹⁹F nucleus.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

IR Spectroscopy Protocol (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank and another with the sample solution.

-

Scan: Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum and identify the λmax values.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent for liquid chromatography (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Method: Inject a small volume (1-5 µL) of the sample. The compound can be introduced directly via flow injection or separated on a C18 column.

-

Acquisition: Acquire data in positive electrospray ionization mode (ESI+). Obtain a full scan mass spectrum to identify the [M+H]⁺ ion. If desired, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe the characteristic fragmentation pattern.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula.

Conclusion: An Integrated Approach

No single spectroscopic technique can provide a complete structural picture. The true power of this analysis lies in the integration of data from all methods. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen framework and the position of the fluorine atom. IR spectroscopy unequivocally confirms the presence of the critical carboxylic acid functional group. Mass spectrometry validates the molecular weight and elemental composition, while its fragmentation patterns support the structure deduced from NMR and IR. Finally, UV-Vis spectroscopy provides information about the electronic system and serves as a robust tool for future quantitative studies. Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of this compound for its application in advanced scientific research and development.

References

-

ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved from ResearchGate. [Link]

-

Bucur, M. B., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

-

Ross, D. L., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. International Journal of Pharmaceutics. [Link]

-

Aldred, K. J., et al. (2014). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. PubMed Central. [Link]

-

Jain, R., & Danziger, L. H. (2004). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. JOURNAL- NEPAL PHARMACEUTICAL ASSOCIATION. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

ResearchGate. (n.d.). The UV-Vis Spectra of Al 3-Moxifloxacin Solutions at Different pH Values L/M2.0. Retrieved from ResearchGate. [Link]

-

Al-Hiari, Y. M., et al. (2016). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. [Link]

-

Ordóñez, M. F. (n.d.). IR: carboxylic acids. Retrieved from University of Colorado Boulder. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UC Santa Barbara NMR Facility. [Link]

-

Siodłak, D., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

-

Singh, R., et al. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega. [Link]

-

Dorofeev, V. L. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C-NMR analysis of compound III-8. Retrieved from ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from LibreTexts. [Link]

-

El-Shabrawy, Y., et al. (2021). The use of complex formation manner for spectrophotometric analysis of gatifloxacin drug based on Co(II), Ni(II) and La(III) ions. PubMed Central. [Link]

-

ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from orgchemdatasource.com. [Link]

-

PubChemLite. (n.d.). 8-fluoroquinoline-3-carboxylic acid (C10H6FNO2). Retrieved from PubChemLite. [Link]

-

ResearchGate. (2018). Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. Retrieved from ResearchGate. [Link]

-

Acevedo-Barrios, M., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. MDPI. [Link]

-

Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. [Link]

-

Al-Ghanim, A. H., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin... PubMed Central. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from PubChem. [Link]

-

Yu, J., & Lau, Y. (2014). New Frontiers and Developing Applications in 19F NMR. PubMed Central. [Link]

-

Kee, A. L., et al. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from LibreTexts. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from LibreTexts. [Link]

-

SpectraBase. (n.d.). Trifluoroacetic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The use of complex formation manner for spectrophotometric analysis of gatifloxacin drug based on Co(II), Ni(II) and La(III) ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. PubChemLite - 8-fluoroquinoline-3-carboxylic acid (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mechanism of Action of 3-Fluoroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoroquinoline-8-carboxylic acid belongs to the quinolone class of compounds, a cornerstone of antibacterial therapy. By virtue of its core structure, its mechanism of action is predicated on the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This guide delineates this mechanism, starting from the fundamental roles of these target enzymes in bacterial DNA replication to the specific molecular interactions that lead to bactericidal activity. It provides a comprehensive framework for the experimental validation of this mechanism for this compound, offering field-proven, step-by-step protocols for determining antibacterial potency and specific enzyme inhibition. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application for professionals in drug discovery and development.

Introduction: The Quinolone Pharmacophore

The quinolones are a class of synthetic broad-spectrum antibacterial agents, with the first member, nalidixic acid, discovered in the early 1960s.[1][2] The subsequent addition of a fluorine atom to the core structure gave rise to the more potent fluoroquinolones, which have become indispensable in treating a wide array of bacterial infections.[2][3][4]

The molecule this compound represents a key structural scaffold within this class. The defining feature of all potent quinolones is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[4][5] This nucleus is essential for the primary mechanism of action: the direct inhibition of bacterial DNA synthesis.[6] This guide will explore the molecular basis of this inhibition, providing the scientific rationale and experimental workflows required to characterize the activity of this compound.

The Core Mechanism: Interruption of DNA Topology

The bactericidal effect of fluoroquinolones is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes manage the complex topology of DNA during replication, transcription, and repair.[7]

The Cellular Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (Topoisomerase II): This enzyme is vital for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the torsional stress that builds up ahead of the replication fork, allowing DNA replication to proceed.[8] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[8]

-

Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, the two newly replicated daughter chromosomes following a round of DNA replication.[9][10] Without this function, the bacterial cell cannot divide. Topoisomerase IV is often the primary target in Gram-positive bacteria.[2]

Both enzymes are heterotetramers (GyrA₂GyrB₂ for gyrase, ParC₂ParE₂ for topoisomerase IV) that function by creating a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing it.[7]

Molecular Interaction and Complex Stabilization

The central mechanism of action is not simple enzyme inhibition but rather the conversion of the topoisomerase into a cellular toxin. The quinolone molecule inserts itself into the enzyme-DNA complex. The essential 3-carboxyl and 4-keto groups of the quinolone core are critical for this activity, believed to interact with the DNA and the enzyme itself, possibly via a magnesium ion bridge.[6][11]

This interaction traps the enzyme in a key intermediate stage of its catalytic cycle, where the DNA is cleaved but not yet resealed. This creates a stable, ternary drug-enzyme-DNA complex.[2][6] The formation of this complex effectively blocks the progression of the DNA replication fork and transcription machinery, leading to a rapid halt in DNA synthesis.[6]

Downstream Consequences: DNA Damage and Cell Death

The stalled ternary complexes are obstacles that can lead to the generation of lethal double-strand DNA breaks when encountered by replication forks.[7] This extensive DNA damage triggers the bacterial SOS response, a cellular DNA repair system. However, if the damage is too severe, it overwhelms the repair capacity and initiates pathways leading to programmed cell death, resulting in the characteristic bactericidal activity of fluoroquinolones.[3]

Caption: Fluoroquinolone mechanism of action pathway.

Experimental Validation of the Mechanism

To confirm that this compound acts via the canonical fluoroquinolone mechanism, a tiered experimental approach is necessary. This begins with broad antibacterial screening and progresses to specific enzymatic assays.

Rationale for Experimental Design

The primary hypothesis is that the compound possesses antibacterial activity. The first step is to quantify this activity against a panel of relevant bacteria. This is achieved by determining the Minimum Inhibitory Concentration (MIC). A positive result justifies proceeding to more specific, mechanistic assays. The subsequent enzyme inhibition assays (DNA gyrase and topoisomerase IV) directly test the hypothesis that the compound's antibacterial effect is due to the inhibition of these specific targets.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standardized and quantitative technique for its determination.[12][14][15]

Methodology: Broth Microdilution

-

Preparation of Antimicrobial Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium).[12][14] This creates a gradient of drug concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14]

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions.

-

Controls: Include a positive control (bacteria in broth without the drug) and a negative control (broth only) on each plate.[12]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[12]

Table 1: Example MIC Data for a Quinolone Compound

| Bacterial Strain | Type | Example MIC (µg/mL) |

|---|---|---|

| Escherichia coli ATCC 25922 | Gram-negative | 0.06 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.5 |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 |

| Streptococcus pneumoniae ATCC 49619| Gram-positive | 0.5 |

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the compound's effect on the enzymatic activity of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into a more compact, supercoiled form. An effective inhibitor will prevent this conversion.

Methodology: Gel-Based Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (Tris-HCl, KCl, MgCl₂, DTT, spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322) as the substrate.[7]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., from E. coli).[7] Include a no-enzyme control containing only the relaxed DNA substrate.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.[7]

-

Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.[7]

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers by running the samples on a 1% agarose gel.[7] Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

Analysis: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by quantifying the band intensities.[8]

Protocol 3: Topoisomerase IV Decatenation Assay

This assay measures the compound's ability to inhibit topoisomerase IV's decatenation activity. The substrate used is kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles.[17][18] Active topoisomerase IV releases the individual minicircles from the network.[17]

Methodology: Gel-Based Decatenation Assay

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., HEPES-KOH, NaCl, KGlu, Mg(OAc)₂), ATP, and kDNA substrate.[9][18]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV enzyme.[17]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[17][18]

-

Termination: Stop the reaction by adding a stop solution (e.g., GSTEB - Glycerol, SDS, Tris-HCl, EDTA, Bromophenol blue) and chloroform/isoamyl alcohol, followed by centrifugation.[17]

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.[18] The large kDNA network remains in the well, while the decatenated minicircles migrate into the gel.[17]

-

Visualization & Analysis: Stain the gel and visualize. The IC₅₀ is the concentration at which the release of minicircles is inhibited by 50%.[18]

Structure-Activity Relationship (SAR) Insights

The specific structure of this compound provides clues to its expected activity based on decades of fluoroquinolone research.

-

3-Carboxylic Acid & 4-Oxo Group: These two functional groups are indispensable for antibacterial activity.[6][19] They are believed to be the primary sites of interaction within the enzyme-DNA complex, essential for binding to DNA gyrase.[4][11]

-

C8-Substituent: Modifications at the C8 position can significantly influence activity. While a C6-fluorine is most common for enhancing gyrase inhibition, a substituent at C8 (in this case, the carboxylic acid) is known to affect the planar configuration of the molecule and can improve activity and absorption.[5][20][21] The presence of the carboxylic acid at this position is less common than the typical C7 heterocyclic ring but is a key feature for investigation.

Conclusion and Future Directions

This compound possesses the core pharmacophore responsible for the potent bactericidal activity of the quinolone class of antibiotics. Its mechanism of action is firmly rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the formation of toxic ternary complexes, subsequent DNA damage, and cell death. The experimental protocols outlined in this guide provide a clear and validated pathway to confirm and quantify this activity.

Future research should focus on executing these protocols to generate empirical data for this compound. Elucidating its precise IC₅₀ values against both target enzymes and its MIC spectrum against a diverse panel of clinical isolates will be critical in determining its potential as a lead compound for further drug development.

References

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Decatenation Assay. [Link]

-

Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Ashley, R. E., & Osheroff, N. (2012). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in molecular biology (Clifton, N.J.), 905, 77–86. [Link]

-

Wienhold, S. A., & Addetia, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

Ashley, R. E., & Osheroff, N. (2012). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. ResearchGate. [Link]

-

Ashley, R. E., & Osheroff, N. (2012). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 905, 65–75. [Link]

-

Cornett, J. B., & Wentland, M. P. (1986). Chemical evolution of the fluoroquinolone antimicrobial agents. The American journal of medicine, 81(6B), 2–7. [Link]

-

Peterson, L. R. (2001). Fluoroquinolone structure and activity relationships. ResearchGate. [Link]

-

ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. [Link]

-

Ismaiel, Y., & Ciobica, A. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(10), 1049. [Link]

-

Lee, S., Park, T., & Lee, Y. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 21(2), 106–112. [Link]

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

-

Pharma Knowledge. (2020, May 21). SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin [Video]. YouTube. [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

-

Hiasa, H., Yousef, D. O., & Tse-Dinh, Y. C. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(8), 3444–3451. [Link]

-

ScienceDirect. (n.d.). C-3 Carboxylic Acid Group: Significance and symbolism. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. [Link]

-

Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

-

Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5648. [Link]

Sources

- 1. profoldin.com [profoldin.com]

- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. inspiralis.com [inspiralis.com]

- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. C-3 Carboxylic Acid Group: Significance and symbolism [wisdomlib.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. inspiralis.com [inspiralis.com]

- 18. inspiralis.com [inspiralis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Fluoroquinolone-3-Carboxylic Acid Scaffold: From Antibacterial Agents to Novel Therapeutics

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinolone scaffold, specifically the 1-substituted-1,4-dihydro-4-oxo-pyridine-3-carboxylic acid core, represents one of the most successful pharmacophores in medicinal chemistry.[1] Initially developed as potent antibacterial agents, these compounds, particularly their fluorinated derivatives (fluoroquinolones), have been a clinical mainstay for decades.[2] Their mechanism of action, the targeted inhibition of bacterial type II topoisomerases, is a landmark in rational drug design.[3] However, extensive research has revealed that the biological activity of this scaffold is not limited to bacteria. Strategic structural modifications have unlocked potent "nonclassical" biological activities, including significant anticancer and antiviral properties.[2] This guide provides a detailed exploration of the diverse biological activities of fluoroquinolone-3-carboxylic acid derivatives, with a particular focus on how substitutions, including at the C-8 position, modulate their therapeutic profile. We will delve into the mechanisms of action, analyze structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and evaluation.

The Fluoroquinolone Core: A Privileged Chemical Scaffold

The foundational structure of this class is the 4-quinolone-3-carboxylic acid nucleus. Its remarkable therapeutic success stems from a rigid, planar bicyclic system that is amenable to chemical modification at several key positions. The fluorine atom at the C-6 position is a hallmark of the "fluoroquinolone" subclass, significantly enhancing antibacterial potency.[1][4]

Key structural features essential for biological activity include:

-

C-3 Carboxylic Acid & C-4 Ketone: These groups are crucial for binding to the target enzymes (DNA gyrase/topoisomerase) and for chelating magnesium ions, a process integral to their mechanism.[2]

-

N-1 Substituent: This position significantly influences potency and pharmacokinetic properties. A cyclopropyl group is often optimal for antibacterial activity.[5]

-

C-6 Fluorine: Dramatically increases lipophilicity and cell penetration, leading to enhanced inhibition of DNA gyrase.[1]

-

C-7 Substituent: This is a primary site for modification. Heterocyclic rings like piperazine or pyrrolidine at this position modulate the antibacterial spectrum, potency, and pharmacokinetics.[6] It is also a key position for altering the target from bacterial to eukaryotic enzymes.[3]

-

C-8 Substituent: Modifications at this position can fine-tune activity and spectrum. Halogen (F, Cl) or methoxy groups can enhance potency, while other groups can influence target selectivity.[7]

Primary Biological Activity: Potent Antibacterial Action

The hallmark of fluoroquinolones is their function as broad-spectrum bactericidal agents.[4] They are effective against a wide range of Gram-negative and Gram-positive pathogens.[8]

Mechanism of Action: Topoisomerase Poisoning

Quinolones do not merely inhibit enzymes; they act as "topoisomerase poisons."[3] They stabilize a transient, covalent complex formed between bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) and the bacterial DNA. This action converts these essential enzymes into cellular toxins that generate lethal double-strand DNA breaks.[3][9]

-

Target Binding: The quinolone molecule intercalates into the DNA at the site of cleavage.[10]

-

Complex Stabilization: It forms a stable ternary complex with the enzyme and the cleaved DNA, primarily by inhibiting the DNA re-ligation step.[9][11]

-

DNA Damage: The stalled replication fork collides with this complex, converting the transient break into a permanent, double-stranded DNA break.[3]

-

Cell Death: The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[3]

Caption: Mechanism of action for quinolone antibiotics.

Structure-Activity Relationships (SAR) for Antibacterial Potency

The antibacterial profile of these derivatives is highly dependent on their substitution patterns.

-

C-7 Position: Substitutions with groups like piperazine (as in Ciprofloxacin) or pyrrolidine confer broad-spectrum activity.[6] More complex or lipophilic groups can enhance activity against Gram-positive strains like S. aureus.[12]

-

C-8 Position: An 8-nitro group can act as an electron-withdrawing group, facilitating nucleophilic substitution at the C-7 position during synthesis.[12] In terms of activity, the order of potency for an 8-substituent is generally F > Cl > H > NH2 > NO2.[7] The 8-fluoro and 8-chloro derivatives show particularly strong activity.[7]

Data Summary: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) for several 8-nitrofluoroquinolone derivatives against representative bacterial strains.

| Compound ID | C-7 Substituent | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |

| 3 | -Cl | 4.7 | 0.97 | [6] |

| 9b | -n-butyl | 15 | 0.65 | [6] |

| 9e | -glycine | 10 | 4 | [6] |

| 9f | -alanine | 10 | 5 | [6] |

| 11 | -ethoxy | 37.5 | 0.58 | [12] |

| Ciprofloxacin | -piperazinyl | 0.00915 | 0.22 | [6] |

Repurposing the Scaffold: Anticancer Activity

A compelling area of research is the repurposing of the fluoroquinolone scaffold for oncology.[13] By modifying the structure, the selectivity can be shifted from bacterial topoisomerases to their human (eukaryotic) counterparts, primarily topoisomerase II.[14]

Anticancer Mechanisms of Action

-

Topoisomerase II Inhibition: Similar to their antibacterial action, these derivatives can poison human topoisomerase II, leading to DNA fragmentation and apoptosis in rapidly dividing cancer cells.[14]

-

Cell Cycle Arrest: Many derivatives have been shown to arrest the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[13][15]

-

Apoptosis Induction: They can trigger programmed cell death through pathways involving the p53 tumor suppressor gene and caspases.[14]

-

Kinase Inhibition: Some derivatives exhibit inhibitory activity against various kinases involved in cancer signaling pathways.[14]

SAR for Anticancer Efficacy

Transitioning from an antibacterial to an anticancer agent requires significant structural changes:

-

C-7 and C-3 Modifications: To reduce the zwitterionic nature that favors bacterial targets, both the C-7 basic group and the C-3 carboxylic acid are often modified, for instance, by creating ester or amide derivatives.[5][15]

-

Hybrid Molecules: Fusing the fluoroquinolone core with other known anticancer pharmacophores (e.g., chalcones, 1,3,4-thiadiazoles) has yielded hybrids with potent and multi-targeted activity.[15]

-

N-1 Substituent: While a cyclopropyl group is excellent for antibacterial action, replacing it can modulate anticancer potency.[5]

Data Summary: In Vitro Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) of selected derivatives against human cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Ciprofloxacin-Chalcone Hybrid | HepG2 (Liver) | 22.09 | Topo I/II Inhibition, G2/M Arrest | [13] |

| Ciprofloxacin-Chalcone Hybrid | A549 (Lung) | 27.71 | Topo I/II Inhibition, G2/M Arrest | [13] |

| Ciprofloxacin-Thiadiazole Hybrid | A549 (Lung) | ~10 (81% viability) | Moderate Activity | [15] |

| Piperonal Ciprofloxacin Hydrazone | SMMC-7721 (Hepatocarcinoma) | 2.96 | Topo II Inhibition, Apoptosis | [15] |

| Piperonal Ciprofloxacin Hydrazone | MCF-7 (Breast) | 3.71 | Topo II Inhibition, Apoptosis | [15] |

| Esterified Ciprofloxacin | MCF-7 (Breast) | 7.83 | Cell Proliferation Inhibition | [16] |

Emerging Frontiers: Antiviral Properties

More recently, quinolone derivatives have been investigated for antiviral activity.[2] While this field is less developed than antibacterial or anticancer research, initial findings are promising.

Antiviral Targets and Mechanisms

The mechanisms are still being elucidated but may involve the inhibition of key viral enzymes. For SARS-CoV-2, some quinolone derivatives have shown the ability to inhibit the main protease (Mpro), an enzyme essential for viral replication.[17] Other compounds have demonstrated the ability to suppress the formation of syncytia, a process induced by the viral spike protein.[18]

Data Summary: In Vitro Antiviral Activity

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| 9a (2-(4-fluoroanilino)quinolone-8-carboxylic acid) | SARS-CoV-2 | Vero | 4.0 | [17] |

| 9b (2-(4-fluoroanilino)-6-chloroquinolone-8-carboxylic acid) | SARS-CoV-2 | Vero | 1.5 | [17] |

| 11 (Methyl 2-(4-fluoroanilino)-8-quinolinecarboxylate amide) | SARS-CoV-2 | Vero | 7.9 | [17] |

| Enoxacin (Fluoroquinolone antibiotic) | SARS-CoV-2 | Vero | 126 | [17] |

Synthesis and Experimental Protocols

The synthesis of these derivatives typically follows a multi-step process, often beginning with a substituted aniline and culminating in a cyclization reaction, followed by functional group manipulation.

General Synthesis Workflow

A common route is the Gould-Jacobs reaction, where an aniline reacts with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring. Subsequent steps involve N-alkylation and nucleophilic substitution to install the desired side chains.

Caption: General synthesis workflow for quinolone-3-carboxylic acids.

Protocol: Synthesis of a C-7 Substituted 8-Nitrofluoroquinolone

This protocol is adapted from methodologies used for synthesizing novel C-7 amine derivatives of an 8-nitrofluoroquinolone core.[12]

Objective: To replace the C-7 chlorine of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a primary amine via nucleophilic aromatic substitution.

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3)[12]

-

Substituted primary amine (e.g., p-toluidine)

-

Sodium hydrogen carbonate (NaHCO3)

-

50% Aqueous ethanol

-

Stir plate with heating

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine the quinolone synthon (1.0 g, 3 mmol), the primary amine (9 mmol, 3 equivalents), and sodium hydrogen carbonate (0.75 g, 9 mmol) in 140 mL of 50% aqueous ethanol.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the stirred mixture to 70-75 °C. The 8-nitro group activates the C-7 position, facilitating the nucleophilic attack by the amine.

-

Maintain the reaction under reflux for approximately 120 hours. Monitor reaction progress via TLC if desired.

-

After the initial period, add extra primary amine (9 mmol) and sodium hydrogen carbonate (3 mmol) to drive the reaction to completion.

-

Continue heating under reflux for an additional 65 hours.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the solid product by suction filtration.

-

Wash the precipitate with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts.

-

Dry the final product under vacuum.

-

Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for assessing antibacterial activity, a self-validating system through the use of controls.[19]

Objective: To determine the lowest concentration of a derivative that visibly inhibits the growth of a specific bacterium.

Caption: Experimental workflow for MIC determination via agar dilution.

Conclusion and Future Outlook

The 3-fluoroquinoline-8-carboxylic acid scaffold and its related structures are a testament to the power of medicinal chemistry. Originally conceived as antibacterial agents, their therapeutic potential has expanded dramatically. The ability to modulate biological activity—from antibacterial to anticancer to antiviral—through precise chemical modifications highlights the scaffold's versatility. Future research will likely focus on developing derivatives with enhanced selectivity for cancer cells over healthy cells, creating multi-target compounds that can overcome drug resistance, and further exploring their potential against a broader range of viral pathogens. The continued exploration of this privileged structure promises to yield novel and impactful therapeutic agents for years to come.

References

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health. [Link]

-

Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. [Link]

-

Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]

-

Galdino-Pitta, M. R., et al. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Gorniak, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health. [Link]

-

Jo, S., et al. (2022). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. National Institutes of Health. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]

-

Al-Hiari, Y. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [Link]

-

El-Sayed, M. T., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. [Link]

-

Al-Zweiri, M., et al. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. National Institutes of Health. [Link]

-

Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

-

Dinic, M., et al. (2017). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]

-

Abaszadeh, H., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry. [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

-

Tsyshkova, N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. BioMed Research International. [Link]

-

Gorniak, A., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

-

Vila, J. (2009). Mechanism of action of and resistance to quinolones. National Institutes of Health. [Link]

Sources

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 15. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 17. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Structure-activity relationship of 3-Fluoroquinoline-8-carboxylic acid

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Fluoroquinoline-8-carboxylic Acid Derivatives

Introduction

The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, with fluoroquinolones representing a significant advancement in this class. Their broad-spectrum activity and efficacy against a wide range of bacterial pathogens have made them indispensable in clinical practice. The core mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This targeted action disrupts critical cellular processes, ultimately leading to bacterial cell death. The remarkable success of fluoroquinolones has been driven by extensive structure-activity relationship (SAR) studies, which have elucidated the key structural features required for potent antibacterial activity.

This technical guide provides a detailed exploration of the SAR of a specific and less-explored subclass: this compound derivatives. While the majority of clinically successful fluoroquinolones feature a fluorine atom at the C-6 position, this guide will delve into the available literature to understand the impact of substitutions on the quinoline-8-carboxylic acid scaffold, with a particular focus on the implications of a fluorine substituent at the C-3 position. We will examine how modifications at various positions of this core structure influence biological activity, drawing upon established principles of fluoroquinolone SAR and the available research on 8-substituted quinolones. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel antibacterial agents.

The Core Pharmacophore: Foundational Requirements for Activity

The antibacterial activity of quinolones is fundamentally linked to a specific set of structural features that form the core pharmacophore. These elements are essential for the molecule's ability to bind to the DNA-enzyme complex. The key pharmacophoric features include:

-

The Carboxylic Acid at C-3 and the Keto Group at C-4: These two moieties are critical for the interaction with bacterial topoisomerases. They form a stable ternary complex with the enzyme and bacterial DNA, effectively poisoning the enzyme and leading to double-strand DNA breaks.[3] The keto and carboxyl groups achieve this by coordinating with a magnesium ion, which in turn interacts with key amino acid residues in the quinolone resistance-determining region (QRDR) of the target enzymes.[3]

-

The Aromatic Ring System: The planar aromatic core of the quinolone is essential for intercalating between the DNA base pairs at the site of cleavage.

Alterations to these fundamental features almost invariably lead to a significant loss of antibacterial activity.

Structure-Activity Relationship of 8-Substituted Quinolone-3-Carboxylic Acids

While the C-6 fluorine is a hallmark of many potent fluoroquinolones, research has also explored the impact of substituents at other positions, including the C-8 position of the quinoline ring. The nature of the substituent at C-8 has been shown to significantly modulate the antibacterial potency and spectrum of these compounds.

One study systematically investigated a series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids, where the C-8 position was varied with hydrogen, nitro, amino, fluorine, and chlorine.[2] The in vitro antibacterial activity imparted by the C-8 substituent was found to follow the order: F > Cl > H > NH2 > NO2 .[2] This finding underscores the potential of a halogen at the C-8 position to enhance antibacterial efficacy.

The Critical Role of the C-7 Substituent

The substituent at the C-7 position is arguably one of the most important determinants of the antibacterial spectrum and potency of fluoroquinolones. This position is directed towards the exterior of the enzyme-DNA complex, allowing for the introduction of a wide variety of substituents that can influence properties such as target enzyme affinity, cell permeability, and efflux pump recognition.[1]

In the context of 8-substituted quinolones, the C-7 substituent remains a key modulator of activity. Studies have shown that the introduction of various cyclic amines, such as piperazinyl and pyrrolidinyl derivatives, at the C-7 position of 8-substituted quinolones can lead to potent antibacterial agents.[2] For instance, in a series of 1-cyclopropyl-6-fluoro-8-substituted-quinoline-3-carboxylic acids, the relative enhancement of in vitro activity against Gram-negative organisms by different C-7 side chains was found to be 3-aminopyrrolidinyl > 3-(aminomethyl)pyrrolidinyl > piperazinyl.[2]

The nature of the C-7 substituent can also influence the spectrum of activity. For example, the introduction of bulkier or more complex heterocyclic moieties at C-7 has been shown in some cases to enhance activity against Gram-positive bacteria.[4]

The N-1 Substituent: Modulating Potency

The substituent at the N-1 position of the quinolone ring also plays a significant role in determining the overall potency of the compound. A cyclopropyl group at the N-1 position is a common feature in many highly potent fluoroquinolones, such as ciprofloxacin. This substituent is believed to enhance the binding affinity for DNA gyrase. Other small alkyl groups, such as ethyl, are also well-tolerated at this position.

The Impact of a Fluorine at the C-3 Position: A Less Explored Avenue